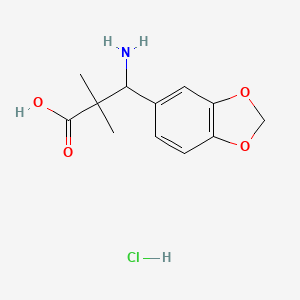

3-Amino-3-(1,3-benzodioxol-5-yl)-2,2-dimethylpropionic acid hydrochloride

Description

3-Amino-3-(1,3-benzodioxol-5-yl)-2,2-dimethylpropionic acid hydrochloride is a synthetic organic compound characterized by a benzodioxol moiety fused to a substituted propionic acid backbone. Its structure includes:

- 1,3-Benzodioxol-5-yl group: A benzene ring fused with a dioxolane ring, substituted at the 5-position.

- 2,2-Dimethylpropionic acid: A branched carboxylic acid with two methyl groups at the β-position, contributing to steric hindrance and influencing solubility and reactivity .

- Amino group: A primary amine at the β-position, forming a zwitterionic structure in free base form. The hydrochloride salt improves aqueous solubility and stability, typical for pharmaceutical formulations.

The compound’s molecular formula is C₁₃H₁₆ClNO₅, with a molecular weight of 301.72 g/mol (calculated).

Properties

IUPAC Name |

3-amino-3-(1,3-benzodioxol-5-yl)-2,2-dimethylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4.ClH/c1-12(2,11(14)15)10(13)7-3-4-8-9(5-7)17-6-16-8;/h3-5,10H,6,13H2,1-2H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDPOTBVTLLDMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1=CC2=C(C=C1)OCO2)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656454 | |

| Record name | 3-Amino-3-(2H-1,3-benzodioxol-5-yl)-2,2-dimethylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944450-98-0 | |

| Record name | 1,3-Benzodioxole-5-propanoic acid, β-amino-α,α-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944450-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-3-(2H-1,3-benzodioxol-5-yl)-2,2-dimethylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(1,3-benzodioxol-5-yl)-2,2-dimethylpropionic acid hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the following steps:

Benzodioxole Derivative Formation: The benzodioxole ring is formed through a reaction involving 1,3-benzodioxol-5-yl and appropriate reagents.

Dimethylpropionic Acid Formation: The dimethylpropionic acid moiety is introduced through esterification or other suitable reactions.

Hydrochloride Formation: The final step involves converting the compound into its hydrochloride salt form, typically using hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions, optimized reaction conditions, and purification techniques to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(1,3-benzodioxol-5-yl)-2,2-dimethylpropionic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be employed to reduce specific functional groups.

Substitution: Substitution reactions can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- The compound is being explored for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Research indicates that derivatives of benzodioxole exhibit various pharmacological effects, including anti-inflammatory and analgesic properties. This suggests that 3-amino-3-(1,3-benzodioxol-5-yl)-2,2-dimethylpropionic acid hydrochloride may serve as a lead compound for drug development targeting these therapeutic areas.

-

Neuroscience Research

- There is growing interest in the role of compounds like this one in modulating neurotransmitter systems. Preliminary studies suggest that it may influence pathways associated with mood regulation and cognitive function, making it a candidate for further investigation in neuropharmacology.

-

Biochemical Assays

- The compound can be utilized in biochemical assays to study enzyme activity or receptor interactions due to its ability to act as an inhibitor or modulator. This application is crucial for understanding the mechanisms of action of various biological pathways.

-

Synthetic Chemistry

- As a building block in organic synthesis, this compound can facilitate the creation of more complex molecules. Its functional groups allow for further derivatization, which is valuable in the development of new materials or pharmaceuticals.

Case Study 1: Antinociceptive Activity

A study investigated the antinociceptive effects of benzodioxole derivatives, including this compound. The results indicated significant pain relief in animal models, suggesting potential for development into analgesics.

Case Study 2: Neuroprotective Effects

Research focused on the neuroprotective properties of similar compounds highlighted the potential for this hydrochloride salt to protect neuronal cells from oxidative stress. This opens avenues for treating neurodegenerative diseases.

Mechanism of Action

The mechanism by which 3-Amino-3-(1,3-benzodioxol-5-yl)-2,2-dimethylpropionic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amino group and benzodioxole ring may play crucial roles in binding to receptors or enzymes, leading to biological effects.

Comparison with Similar Compounds

2-(1,3-Benzodioxol-5-yl)ethylamine Hydrochloride

- Structure : Benzodioxol group linked to an ethylamine chain.

- Molecular Formula: C₉H₁₂ClNO₂.

- Key Differences : Lacks the 2,2-dimethylpropionic acid moiety, resulting in reduced steric hindrance and distinct physicochemical properties. The ethylamine chain may enhance membrane permeability but reduce metabolic stability compared to the target compound .

2,2-Dimethylpropionic Acid (Pivalic Acid)

- Structure: Simple branched carboxylic acid without the benzodioxol or amino groups.

- Molecular Formula : C₅H₁₀O₂.

- Key Differences: Lower molecular weight (118.13 g/mol) and higher acidity (pKa ~5.0) due to the absence of basic amino groups. Used as a food analysis standard .

Physicochemical Properties

| Property | Target Compound | 2-(1,3-Benzodioxol-5-yl)ethylamine HCl | 2,2-Dimethylpropionic Acid |

|---|---|---|---|

| Molecular Weight | 301.72 g/mol | 201.65 g/mol | 118.13 g/mol |

| Solubility (Water) | High (due to HCl salt) | Moderate | Low |

| Lipophilicity (LogP) | ~1.5 (estimated) | ~0.8 (estimated) | ~0.5 |

| pKa | ~2.5 (carboxylic acid), ~9.0 (amine) | ~9.5 (amine) | ~5.0 |

Key Insights :

- The hydrochloride salt enhances the target compound’s solubility compared to its free base or non-ionic analogues.

Catalytic Methods

- TiCl₄-Catalyzed Reactions: highlights TiCl₄’s efficacy in β-aminoketone synthesis via three-component reactions.

- La(OTf)₃-Catalyzed Cyclizations: describes La(OTf)₃ for synthesizing dioxane-diones.

Challenges

- Steric hindrance from the 2,2-dimethyl group may necessitate optimized catalysts or elevated temperatures for efficient bond formation.

- The amine group’s reactivity requires protection/deprotection strategies to avoid side reactions.

Research Findings and Gaps

- Structural Data: No crystallographic studies are cited; SHELX software () could resolve its 3D conformation for binding studies .

- Biological Activity: Limited evidence on efficacy or toxicity; further in vitro screening is needed.

- Synthetic Optimization : and provide catalytic frameworks for improving yield and selectivity .

Biological Activity

3-Amino-3-(1,3-benzodioxol-5-yl)-2,2-dimethylpropionic acid hydrochloride (CAS: 944450-98-0) is a compound of interest due to its potential biological activity, particularly in the context of insecticidal properties and possible applications in medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

- Molecular Formula : C12H16ClNO4

- Molecular Weight : 273.71 g/mol

- CAS Number : 944450-98-0

Synthesis

The compound has been synthesized using various methods, including solvent-free techniques that enhance yield and purity. The synthesis typically involves the reaction of appropriate benzodioxole derivatives with amino acids or their derivatives under controlled conditions, leading to the formation of the target compound.

Insecticidal Activity

Recent studies have highlighted the larvicidal activity of compounds containing the 1,3-benzodioxole moiety against Aedes aegypti, a primary vector for several arboviruses such as dengue and Zika virus. The research indicates that compounds similar to 3-amino-3-(1,3-benzodioxol-5-yl)-2,2-dimethylpropionic acid exhibit promising insecticidal properties.

Table 1: Insecticidal Activity of Related Compounds

| Compound Name | LC50 (μM) | LC90 (μM) | Reference |

|---|---|---|---|

| 3-Amino-3-(1,3-benzodioxol-5-yl) | TBD | TBD | |

| 3,4-(Methylenedioxy) cinnamic acid | 28.9 ± 5.6 | 162.7 ± 26.2 | |

| Temephos (Positive Control) | <10.94 | TBD |

The study found that while some compounds showed significant larvicidal activity, they also maintained low toxicity to mammalian cells at higher concentrations (up to 5200 μM), indicating a favorable safety profile for potential applications in pest control.

Cytotoxicity and Safety Profile

In evaluating the safety of these compounds, it was observed that certain derivatives demonstrated no cytotoxic effects on human peripheral blood mononuclear cells at high concentrations. Additionally, in rodent models treated with high doses (2000 mg/kg), no significant structural toxicity was noted in vital organs such as the liver and kidneys .

The biological activity of this compound is believed to be linked to its ability to interfere with neurotransmission in insects by acting on specific ion channels or neurotransmitter receptors. This interference can lead to paralysis and death in targeted insect populations.

Case Studies

- Larvicidal Assessment : A study conducted on various benzodioxole derivatives revealed that modifications in the molecular structure significantly impacted their effectiveness against Aedes aegypti. The presence of specific substituents was crucial for enhancing larvicidal potency while minimizing mammalian toxicity .

- Neuroprotective Properties : Other research has explored the neuroprotective capabilities of similar compounds derived from amino acids. These studies indicated that certain derivatives could reduce neuronal apoptosis and increase viability under ischemic conditions, suggesting potential applications in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-3-(1,3-benzodioxol-5-yl)-2,2-dimethylpropionic acid hydrochloride, and how can reaction efficiency be validated?

- Methodology : Common synthetic strategies involve coupling reactions between benzodioxole derivatives and amino acid precursors. For example, amide bond formation using carbodiimide crosslinkers (e.g., EDC) can be optimized by monitoring reaction intermediates via HPLC or LC-MS . Reaction efficiency can be validated through yield calculations and purity assessments using NMR (e.g., <sup>1</sup>H/<sup>13</sup>C NMR) to confirm the absence of unreacted starting materials .

Q. How should researchers assess the solubility and stability of this compound in aqueous and organic solvents?

- Methodology : Solubility profiling can be performed using gradient solvent systems (e.g., water, DMSO, ethanol) with spectrophotometric quantification (UV-Vis at λ~270–300 nm, typical for benzodioxole moieties). Stability studies under varying pH (2–12) and temperatures (4–37°C) should include periodic sampling over 24–72 hours, analyzed via reversed-phase HPLC to detect degradation products .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

- Techniques :

- Purity : HPLC with a C18 column (≥95% purity threshold) and UV detection .

- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular ion ([M+H]<sup>+</sup> at m/z ~312.1) and <sup>1</sup>H/<sup>13</sup>C NMR to verify substituent positions (e.g., benzodioxole protons at δ 6.7–7.1 ppm) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

- Approach :

- Dose-Response Studies : Use a standardized assay (e.g., enzyme inhibition or cell viability) with triplicate replicates to minimize variability.

- Data Normalization : Control for batch-to-batch purity differences (e.g., via HPLC) and solvent effects (e.g., DMSO cytotoxicity thresholds).

- Meta-Analysis : Cross-reference findings with structurally analogous compounds (e.g., benzodioxole-containing amino acids) to identify trends in bioactivity .

Q. What computational strategies are effective for predicting the compound’s reactivity or binding interactions?

- Methods :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GABA receptors) using software like GROMACS, focusing on hydrogen bonding and steric compatibility .

- QSAR Modeling : Train models using datasets of benzodioxole derivatives to correlate substituent effects with observed activity .

Q. How can experimental design (DoE) optimize reaction conditions for scaled synthesis?

- DoE Framework :

- Variables : Temperature, catalyst loading, solvent polarity.

- Response Surface Methodology (RSM) : Use a central composite design to identify optimal conditions (e.g., 60°C, 10 mol% EDC, DMF solvent) for maximizing yield and minimizing side products.

- Validation : Confirm reproducibility across 3+ independent batches and characterize impurities via LC-MS .

Q. What protocols mitigate risks associated with hazardous byproducts during synthesis?

- Safety Measures :

- Byproduct Identification : Use GC-MS or LC-MS to detect volatile or polar impurities (e.g., unreacted acyl chlorides).

- Neutralization : Quench reactive intermediates (e.g., HCl gas) with cold sodium bicarbonate solutions.

- PPE : Follow protocols in (gloves, goggles, fume hoods) and adhere to H333/H313 safety codes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.